Bis(2-methoxyphenyl)diazene
Overview
Description
Bis(2-methoxyphenyl)diazene: is an organic compound with the molecular formula C14H14N2O2. It is a type of diazene, which is characterized by the presence of a nitrogen-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-methoxyphenyl)diazene can be synthesized through the reaction of 2-methoxyaniline with nitrous acid, followed by coupling with another molecule of 2-methoxyaniline. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxyphenyl)diazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Bis(2-methoxyphenyl)diazene is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and other aromatic compounds .
Biology: In biological research, this compound is used to study the effects of diazene compounds on biological systems. It can act as a model compound for investigating the interactions between diazene derivatives and biological molecules .
Medicine: Its unique chemical structure allows it to be modified into various pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mechanism of Action
The mechanism of action of Bis(2-methoxyphenyl)diazene involves its interaction with molecular targets through its nitrogen-nitrogen double bond. This bond can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Bis(4-methoxyphenyl)diazene: Similar in structure but with methoxy groups at different positions.
Azobenzene: Lacks methoxy groups, making it less reactive in certain chemical reactions.
Bis(2-methoxyphenyl)disulfide: Contains sulfur atoms instead of nitrogen, leading to different chemical properties.
Uniqueness: Bis(2-methoxyphenyl)diazene is unique due to the presence of methoxy groups at the ortho positions, which influence its reactivity and chemical behavior. This structural feature allows it to participate in specific reactions that other similar compounds may not undergo .
Properties
IUPAC Name |
bis(2-methoxyphenyl)diazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-17-13-9-5-3-7-11(13)15-16-12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPNMRWLUKXJDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-55-8, 38890-74-3 | |
Record name | NSC 31012 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-methoxyphenyl)diazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038890743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC31012 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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